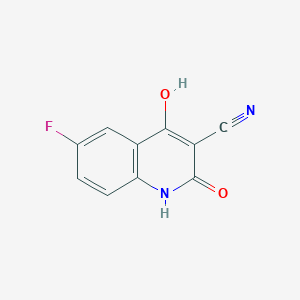
6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, which often enhances its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents. One common method involves the use of fluorinated aniline derivatives, which undergo cyclization and subsequent functional group transformations to yield the desired quinolone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
化学反応の分析
Types of Reactions
6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to a hydroxyl group or reduce other functional groups.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline diones, while reduction can produce hydroxyquinolines .
科学的研究の応用
6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile involves its interaction with specific molecular targets. It often inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.
Nalidixic Acid: A non-fluorinated quinolone used as an antibacterial agent.
Ofloxacin: A fluoroquinolone with a broad spectrum of activity.
Uniqueness
6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the fluorine atom at the 6th position enhances its stability and activity compared to non-fluorinated analogs .
特性
IUPAC Name |
6-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(15)13-8/h1-3H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNKYCRFXLUWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=O)N2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














